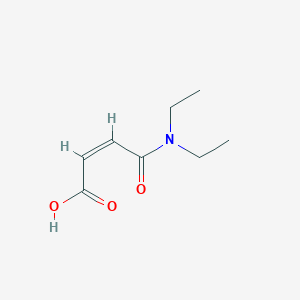
N,N-Diethylmaleamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylmaleamic acid is an organic compound with the chemical formula C8H13NO3. It is a derivative of maleamic acid, where the hydrogen atoms on the nitrogen are replaced by ethyl groups. This compound is known for its applications in various chemical reactions and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethylmaleamic acid can be synthesized through the reaction of maleic anhydride with diethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The maleic anhydride reacts with diethylamine to form this compound through an amide formation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves the same basic reaction but is optimized for higher yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethylmaleamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-Diethylmaleimide.
Reduction: Reduction reactions can convert it into N,N-Diethylsuccinamic acid.
Substitution: It can participate in substitution reactions where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N,N-Diethylmaleimide.
Reduction: N,N-Diethylsuccinamic acid.
Substitution: Various substituted maleamic acids depending on the substituent used.
Aplicaciones Científicas De Investigación
N,N-Diethylmaleamic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and resins, as well as in the formulation of coatings and adhesives.
Mecanismo De Acción
The mechanism by which N,N-Diethylmaleamic acid exerts its effects involves its interaction with various molecular targets. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylmaleamic acid: Similar structure but with methyl groups instead of ethyl groups.
N-Ethylmaleamic acid: Contains only one ethyl group on the nitrogen.
Maleamic acid: The parent compound without any alkyl substitution on the nitrogen.
Uniqueness
N,N-Diethylmaleamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two ethyl groups on the nitrogen atom can influence its reactivity and solubility, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
(Z)-4-(diethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-3-9(4-2)7(10)5-6-8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)/b6-5- |
Clave InChI |
BZVFXWPGZHIDSJ-WAYWQWQTSA-N |
SMILES isomérico |
CCN(CC)C(=O)/C=C\C(=O)O |
SMILES canónico |
CCN(CC)C(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


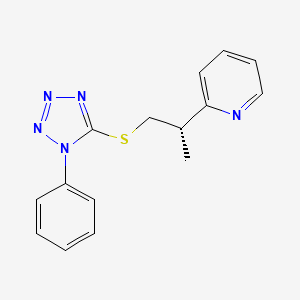
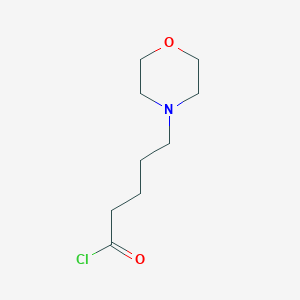
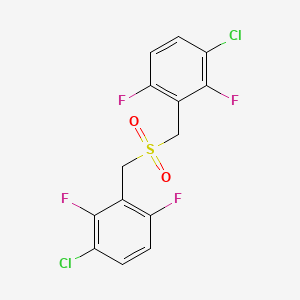
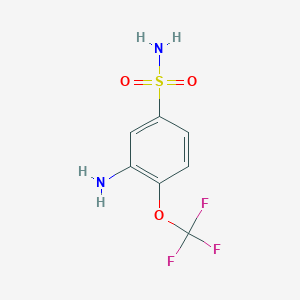
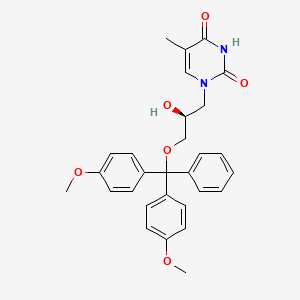
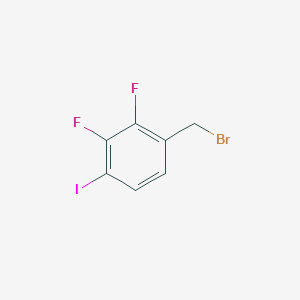
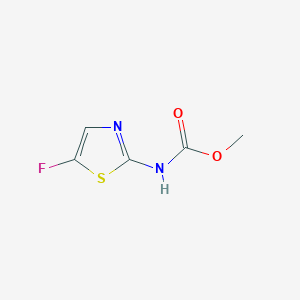

![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)


![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)

